Spectroscopic Characterization of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide
Spectroscopic Characterization of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide
Introduction
5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a phenylethynyl group at the 5-position. Its chemical formula is C13H8O3, with a molecular weight of approximately 212.21 g/mol .[1][2][3][4] The conjugated system comprising the furan ring, the alkyne, and the phenyl group suggests interesting electronic and spectroscopic properties, making it a molecule of interest for researchers in materials science and drug development.
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-(phenylethynyl)furan-2-carboxylic acid. The data presented herein are predicted based on the analysis of structurally similar compounds, including 2-furancarboxylic acid and other 5-substituted furan-2-carboxylic acids, due to the limited availability of direct experimental data in the public domain.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for 5-(phenylethynyl)furan-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.5 | singlet | -COOH |
| ~7.6 - 7.7 | multiplet | Phenyl H (ortho) |
| ~7.4 - 7.5 | multiplet | Phenyl H (meta, para) |
| ~7.35 | doublet | Furan H3 |
| ~7.15 | doublet | Furan H4 |
Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~159.5 | C =O |
| ~148.0 | Furan C 2 |
| ~145.0 | Furan C 5 |
| ~132.0 | Phenyl C (ipso) |
| ~131.5 | Phenyl C H (ortho) |
| ~129.0 | Phenyl C H (meta) |
| ~128.5 | Phenyl C H (para) |
| ~122.0 | Furan C H3 |
| ~118.0 | Furan C H4 |
| ~95.0 | Alkyne C |
| ~85.0 | Alkyne C |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid |
| ~2210 | C≡C stretch | Medium to weak, characteristic of an alkyne |
| ~1700 | C=O stretch | Strong, sharp peak |
| ~1590, 1480 | C=C stretch | Aromatic ring vibrations |
| ~1100 | C-O stretch | Furan ring ether linkage |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 212 | ~100 | [M]⁺ (Molecular Ion) |
| 195 | Moderate | [M-OH]⁺ |
| 167 | Moderate to High | [M-COOH]⁺ |
| 139 | Moderate | [M-COOH-CO]⁺ or [C11H7]⁺ |
| 115 | Moderate | Phenylacetylene fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 5-(phenylethynyl)furan-2-carboxylic acid.
NMR Spectroscopy Protocol
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Sample Preparation :
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Accurately weigh approximately 10-20 mg of 5-(phenylethynyl)furan-2-carboxylic acid.
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Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Vortex the sample to ensure homogeneity.
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Instrumentation and Data Acquisition :
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Use a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer for analysis.
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Place the sample in the spectrometer's probe.
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Shim the magnetic field to achieve homogeneity.
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Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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IR Spectroscopy Protocol (KBr Pellet Method)
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Sample Preparation :
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Grind a small amount of 5-(phenylethynyl)furan-2-carboxylic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Instrumentation and Data Acquisition :
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Use a Fourier Transform Infrared (FTIR) spectrometer for the analysis.
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet containing the sample in the spectrometer's sample holder.
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Record the infrared spectrum in the range of 4000-400 cm⁻¹.
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Mass Spectrometry Protocol (Electron Ionization)
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Sample Introduction and Ionization :
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Introduce a small amount of 5-(phenylethynyl)furan-2-carboxylic acid into the mass spectrometer via a direct insertion probe.
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In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
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Mass Analysis and Detection :
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Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
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The detector will record the abundance of each ion, generating a mass spectrum.
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Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like 5-(phenylethynyl)furan-2-carboxylic acid.
A general workflow for the spectroscopic characterization of a chemical compound.
